TPPU

Descripción

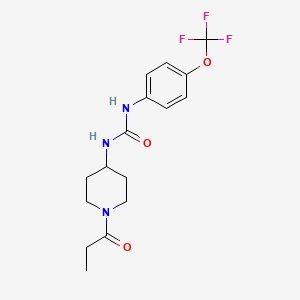

Structure

3D Structure

Propiedades

IUPAC Name |

1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N3O3/c1-2-14(23)22-9-7-12(8-10-22)21-15(24)20-11-3-5-13(6-4-11)25-16(17,18)19/h3-6,12H,2,7-10H2,1H3,(H2,20,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJMQTLFRTZCJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea (TPPU)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea (TPPU), a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme. TPPU is a valuable research tool for investigating the role of the sEH pathway in various physiological and pathological processes, including inflammation, pain, and cardiovascular diseases.[1] This document details the synthetic route, experimental protocols, and characterization of the final compound and its key intermediates.

Synthetic Strategy

The synthesis of TPPU is accomplished through a multi-step process, which can be broadly divided into three key stages:

-

Urea Formation: The core urea structure is assembled by reacting 4-(trifluoromethoxy)aniline with a protected piperidine derivative. This is typically achieved by first converting the aniline to a more reactive isocyanate intermediate.

-

Deprotection: The protecting group on the piperidine nitrogen is removed to allow for subsequent functionalization.

-

N-Acylation: The final propionyl group is introduced onto the piperidine nitrogen to yield the target compound, TPPU.

This synthetic approach is modular, allowing for the potential synthesis of analogs by varying the aniline and the acyl group in the final step.

Experimental Protocols

The following protocols are based on established synthetic methods for ureas and N-acylation reactions, supplemented with specific details from the synthesis of structurally related compounds.

Step 1: Synthesis of tert-Butyl 4-(3-(4-(trifluoromethoxy)phenyl)ureido)piperidine-1-carboxylate

This initial step involves the formation of the urea linkage between 4-(trifluoromethoxy)aniline and a commercially available protected piperidine derivative.

Reaction Scheme:

Materials and Reagents:

-

4-(trifluoromethoxy)aniline

-

Triphosgene (or a suitable phosgene equivalent)

-

tert-Butyl 4-aminopiperidine-1-carboxylate

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Magnesium sulfate (MgSO4)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Isocyanate Formation: A solution of 4-(trifluoromethoxy)aniline (1.0 eq) and diisopropylethylamine (1.1 eq) in dichloromethane is added dropwise to a cooled (0 °C) solution of triphosgene (0.38 eq) in dichloromethane. The reaction mixture is stirred for approximately 40 minutes at 0 °C.

-

Urea Formation: To the in-situ generated isocyanate solution, a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and diisopropylethylamine (2.0 eq) in dichloromethane is added dropwise at 0 °C.

-

Reaction Quench and Work-up: The reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(3-(4-(trifluoromethoxy)phenyl)ureido)piperidine-1-carboxylate as a solid.

Quantitative Data:

| Compound | Starting Material | Reagents | Solvent | Yield |

| tert-Butyl 4-(3-(4-(trifluoromethoxy)phenyl)ureido)piperidine-1-carboxylate | 4-(trifluoromethoxy)aniline | Triphosgene, tert-Butyl 4-aminopiperidine-1-carboxylate, DIPEA | DCM | ~80% |

Characterization Data of tert-Butyl 4-(3-(4-(trifluoromethoxy)phenyl)ureido)piperidine-1-carboxylate: [1]

-

¹H NMR (600 MHz, CDCl₃) δ: 7.36 (bs, 1H), 7.33 (d, J = 9.0 Hz, 2H), 7.11 (d, J = 8.7 Hz, 2H), 5.30 (bs, 1H), 3.96 (bs, 2H), 3.79 (m, 1H), 2.85 (t, J = 12.6 Hz, 2H), 1.85 (m, 3H), 1.45 (s, 9H), 1.22 (bs, 2H).

-

¹³C NMR (151 MHz, CDCl₃) δ: 155.2, 155.0, 144.4, 137.9, 123.2, 122.0, 121.5, 120.4, 119.8, 118.1, 80.4, 47.1, 42.8, 32.8, 28.6.

Step 2: Deprotection of the Piperidine Nitrogen

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the free amine.

Reaction Scheme:

Materials and Reagents:

-

tert-Butyl 4-(3-(4-(trifluoromethoxy)phenyl)ureido)piperidine-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

Procedure:

-

To a solution of tert-butyl 4-(3-(4-(trifluoromethoxy)phenyl)ureido)piperidine-1-carboxylate in dichloromethane, an excess of trifluoroacetic acid is added.

-

The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

The solvent and excess TFA are removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate to neutralize any remaining acid.

-

The organic layer is dried over magnesium sulfate, filtered, and concentrated to give the deprotected intermediate, which is often used in the next step without further purification.

Step 3: N-Propionylation of the Piperidine

The final step involves the acylation of the deprotected piperidine nitrogen with a propionylating agent.

Reaction Scheme:

Materials and Reagents:

-

1-(Piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea

-

Propionyl chloride (or propionic anhydride)

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

Procedure:

-

The crude 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea from the previous step is dissolved in dichloromethane.

-

Triethylamine is added to the solution, followed by the dropwise addition of propionyl chloride at 0 °C.

-

The reaction is stirred at room temperature until completion.

-

The reaction mixture is washed with saturated aqueous sodium bicarbonate and brine.

-

The organic layer is dried over magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography or recrystallization to yield 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU).

Characterization of 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU)

Quantitative Data:

| Property | Value |

| Molecular Formula | C₁₆H₂₀F₃N₃O₃ |

| Molecular Weight | 359.34 g/mol |

Spectroscopic Data: [1]

-

¹H NMR (600 MHz, CD₃OD) δ: 7.44 (d, J = 9.1 Hz, 2H), 7.15 (d, J = 8.9 Hz, 2H), 4.41 (d, J = 13.7 Hz, 1H), 3.96 (d, J = 13.9 Hz, 1H), 3.83 (t, J = 6.1 Hz, 2H), 3.82 (m, 1H), 3.25 (ddd, J = 14.1, 11.4, 2.9 Hz, 1H), 2.91 (t, J = 11.4 Hz, 1H), 2.64 (m, 2H), 2.01 (m, 1H), 1.95 (m, 1H), 1.46 (m, 1H), 1.38 (m, 1H).

-

¹³C NMR (151 MHz, CD₃OD) δ: 173.0, 157.2, 145.0, 140.2, 122.8, 122.7, 120.9, 59.3, 48.1, 45.8, 41.8, 33.9, 33.1.

-

HRMS (ESI): calculated for C₁₆H₂₀F₃N₃NaO₄ ([M+Na]⁺) m/z 398.1298, found m/z 398.1300.

Mechanism of Action and Signaling Pathway

TPPU exerts its biological effects by inhibiting the soluble epoxide hydrolase (sEH). This enzyme is a key component of the arachidonic acid cascade, where it is responsible for the degradation of epoxyeicosatrienoic acids (EETs). EETs are signaling lipids with potent anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, TPPU prevents the conversion of EETs to their less active diol counterparts, thereby increasing the bioavailability of EETs and enhancing their beneficial effects.

References

The Compound TPPU: A Deep Dive into its Mechanism of Action in Neuroinflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases. The compound 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (TPPU), a potent and orally bioavailable small molecule, has emerged as a significant therapeutic candidate due to its targeted action on key inflammatory pathways in the central nervous system. This technical guide provides a comprehensive overview of the mechanism of action of TPPU in neuroinflammation, with a focus on its molecular targets, downstream signaling effects, and supporting preclinical data. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative disorders.

Core Mechanism of Action: Dual Inhibition of Soluble Epoxide Hydrolase (sEH) and p38β Kinase

The primary mechanism through which TPPU exerts its anti-neuroinflammatory effects is the potent inhibition of soluble epoxide hydrolase (sEH).[1][2][3] sEH is a key enzyme responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[1] By inhibiting sEH, TPPU stabilizes and increases the bioavailability of EETs, which in turn suppress neuroinflammatory processes.

Furthermore, recent studies have identified TPPU as a selective dual inhibitor, also targeting p38β mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses.[1] This dual-inhibitor characteristic allows TPPU to intervene in neuroinflammatory signaling at multiple critical points, potentially leading to a synergistic therapeutic effect.

The sEH-EET Axis

Arachidonic acid is metabolized by cytochrome P450 enzymes to produce EETs. These EETs have vasodilatory and anti-inflammatory properties. However, sEH rapidly hydrolyzes EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). TPPU's inhibition of sEH shifts this balance towards higher levels of protective EETs.

Modulation of Key Neuroinflammatory Signaling Pathways

TPPU's anti-neuroinflammatory effects are mediated through the modulation of critical downstream signaling pathways, primarily the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) and the p38 MAPK pathways.

In the context of neuroinflammation, stimuli such as lipopolysaccharide (LPS) or amyloid-beta (Aβ) peptides can activate TLR4, initiating a signaling cascade that leads to the activation of p38 MAPK and the transcription factor NF-κB. NF-κB activation involves the phosphorylation and degradation of its inhibitor, IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.

TPPU intervenes in this cascade by inhibiting the phosphorylation of p38 MAPK and the subsequent nuclear translocation of NF-κB p65.[1] This action is likely a combination of the effects of increased EETs and the direct inhibition of p38β kinase.

Quantitative Data Summary

The efficacy of TPPU has been quantified in numerous preclinical studies. The following tables summarize key quantitative data regarding its inhibitory activity and effects on inflammatory markers.

Table 1: Inhibitory Activity of TPPU

| Target | Species | IC50 Value | Reference(s) |

| sEH | Human | 1.1 - 3.7 nM | [2][3][4] |

| sEH | Mouse | 2.1 - 2.8 nM | [2][3] |

| sEH | Monkey | 16 - 37 nM | [1][4][5] |

| p38β Kinase | Human | 270 nM | [1] |

Table 2: In Vitro Effects of TPPU on Neuroinflammation

| Cell Model | Stimulus | TPPU Conc. | Effect | Quantitative Change | Reference(s) |

| SH-SY5Y & HMC3 co-culture | Aβ (25-35) | 1 µM | ↓ TNF-α, IL-1β, IL-6, IL-18 mRNA | Not specified | [6] |

| SH-SY5Y & HMC3 co-culture | Aβ (25-35) | 1 µM | ↓ EPHX2 protein expression | Significant decrease | [6] |

| SH-SY5Y cells | Aβ42 | 0.1 - 1000 nM | ↑ Cell viability | Dose-dependent increase from 30% to 100% | [1] |

| SH-SY5Y cells | Aβ42 | 0.05 - 0.1 µM | ↓ NF-κB nuclear translocation | Significant reduction | [1] |

| Primary mouse microglia | LPS (100 ng/ml) | 10 µM | No direct effect on inflammatory genes | Not significant | [7] |

| Mixed glia culture (mouse) | LPS (100 ng/ml) | 10 µM | ↓ IL-1α, IL-1β, IL-6, iNOS mRNA | Significant reduction | [7] |

Table 3: In Vivo Effects of TPPU on Neuroinflammation

| Animal Model | TPPU Dosage | Effect | Quantitative Change | Reference(s) |

| 5xFAD mice | Not specified | ↓ Microglia and astrocyte reactivity | Significant reduction | [7] |

| hAPP/PS1 TgF344-AD rats | Not specified | ↓ Astrocyte (GFAP) and microglia (IBA1) activation | Significant reduction | [7] |

| EAE mice | Not specified | Ameliorated disease course | Significant reduction in EAE scores | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summarized protocols for key experiments cited in the literature.

In Vitro Anti-Neuroinflammatory Assay

This protocol outlines a general workflow for assessing the anti-inflammatory effects of TPPU in a microglial cell line.

Protocol Details:

-

Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells are seeded into 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing the desired concentration of TPPU (e.g., 10 µM) or vehicle (e.g., 0.1% DMSO). After a 1-hour pre-incubation, cells are stimulated with LPS (100 ng/mL) for 24 hours.

-

Sample Collection: After incubation, the cell culture supernatant is collected and stored at -80°C for cytokine analysis. The cells are washed with PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors for protein and RNA analysis.

Western Blotting for NF-κB and p38 MAPK

-

Protein Quantification: Protein concentration in cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against phospho-p65, total p65, phospho-p38, total p38, and a loading control like GAPDH or β-actin (typical dilutions range from 1:1000 to 1:2000).[9]

-

Secondary Antibody and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:2000 dilution) for 1-3 hours at room temperature.[9] The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

ELISA for Cytokine Measurement

-

Procedure: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Principle: In a typical sandwich ELISA, a capture antibody specific for the cytokine of interest is pre-coated onto a 96-well plate. Standards and samples are added, followed by a biotin-conjugated detection antibody. Streptavidin-HRP and a substrate solution are then added to generate a colorimetric signal that is proportional to the amount of cytokine present. The absorbance is read at 450 nm.[10][11]

Real-Time Quantitative PCR (qPCR) for Gene Expression

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cell lysates using a commercial kit, and 1 µg of RNA is reverse-transcribed into cDNA.[12]

-

qPCR Reaction: The qPCR is performed using a SYBR Green master mix with specific primers for target genes (e.g., EPHX2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH). An example of human EPHX2 primers are: Forward: 5'-AGCCTCTTCAGAGCAAGCGATG-3', Reverse: 5'-GGATTTCCTCCTCAGTGACCATC-3'.[13]

-

Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

Immunohistochemistry for Glial Activation in Brain Tissue

-

Tissue Preparation: Animals are transcardially perfused with PBS followed by 4% paraformaldehyde (PFA). The brains are dissected, post-fixed in PFA, and then cryoprotected in a 30% sucrose solution. 30-40 µm thick sections are cut using a cryostat or vibratome.[14]

-

Staining: Free-floating sections are permeabilized (e.g., with 0.25% Triton X-100 in PBS) and blocked (e.g., with 5% normal goat serum). Sections are then incubated overnight at 4°C with primary antibodies against microglial markers (e.g., rabbit anti-IBA1, 1:200) and astrocyte markers (e.g., mouse anti-GFAP, 1:250).[14]

-

Detection: After washing, sections are incubated with fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594, 1:1000) for 2 hours at room temperature.[14] Sections are mounted with a DAPI-containing mounting medium to visualize nuclei.

-

Imaging and Analysis: Images are captured using a confocal or fluorescence microscope, and the intensity of IBA1 and GFAP staining or the number of positive cells is quantified to assess glial activation.

Conclusion and Future Directions

The compound TPPU demonstrates a robust and multifaceted mechanism of action in combating neuroinflammation. Its dual inhibition of soluble epoxide hydrolase and p38β kinase positions it as a highly promising therapeutic agent for neurodegenerative diseases where neuroinflammation is a key pathological driver. The preclinical data strongly support its ability to suppress glial activation and the production of pro-inflammatory mediators through the modulation of the NF-κB and p38 MAPK signaling pathways.

Future research should focus on further elucidating the downstream effects of increased EETs in the brain, exploring the full spectrum of TPPU's targets, and translating the compelling preclinical findings into clinical trials for diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The detailed protocols and quantitative data presented in this guide are intended to facilitate these ongoing research and development efforts.

References

- 1. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. TPPU | CAS 1222780-33-7 | Tocris Bioscience [tocris.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The soluble epoxide hydrolase inhibitor TPPU alleviates Aβ-mediated neuroinflammatory responses in Drosophila melanogaster and cellular models of alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Activation of P38 MAPK and NFκB protein by Western Blotting [bio-protocol.org]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Transcriptional regulation of the human soluble epoxide hydrolase gene EPHX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. origene.com [origene.com]

- 14. Frontiers | Intestinal mucosal alterations parallel central demyelination and remyelination: insights into the gut-brain axis in the cuprizone model of multiple sclerosis [frontiersin.org]

An In-depth Technical Guide to the Inhibition of Soluble Epoxide Hydrolase by TPPU

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This document details the mechanism of action of TPPU, its effects on key signaling pathways, and provides detailed experimental protocols for its study. All quantitative data has been summarized in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using Graphviz (DOT language).

Introduction to Soluble Epoxide Hydrolase and TPPU

Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a critical role in the metabolism of endogenous lipid signaling molecules.[1][2] Specifically, sEH hydrolyzes epoxyeicosatrienoic acids (EETs), which are generated from arachidonic acid by cytochrome P450 (CYP) epoxygenases, into their corresponding dihydroxyeicosatrienoic acids (DHETs).[2] EETs possess a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties.[2] By converting EETs to the generally less active DHETs, sEH attenuates these protective effects.[2] Consequently, inhibition of sEH has emerged as a promising therapeutic strategy for a variety of diseases, including hypertension, inflammation, neuropathic pain, and neurodegenerative disorders.

TPPU is a potent, urea-based small molecule inhibitor of sEH.[3] It has been extensively characterized and has demonstrated efficacy in numerous preclinical models of disease. A key feature of TPPU is its dual inhibitory activity, as it also targets p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammation. This dual action may contribute to its robust therapeutic effects.

Quantitative Data on TPPU Inhibition

The inhibitory potency and pharmacokinetic properties of TPPU have been well-documented across various species and experimental systems. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of TPPU

| Target | Species | Assay | IC50 | Ki | Target Residence Time | Reference |

| sEH | Human | 3.7 nM | 0.91 nM | 16 min | [4][5] | |

| sEH | Monkey | 37 nM | [4] | |||

| p38β Kinase | Human | Kinase Assay | 270 nM | [6] | ||

| p38γ Kinase | Human | Kinase Assay | 890 nM | [6] |

Table 2: Pharmacokinetic Properties of TPPU

| Species | Administration Route | Dose | Cmax | Brain-to-Plasma Ratio | Reference |

| Rat | Oral (drinking water) | 0.2, 1, and 5 mg/L | Dose-dependent increase | [7] | |

| Rat | Oral | 3 mg/kg | [8] | ||

| Monkey | Oral | 0.3, 1, and 3 mg/kg | Dose-dependent increase | ||

| Mouse | Oral (drinking water) | 0.18 | [6] |

Signaling Pathways Modulated by TPPU

TPPU exerts its therapeutic effects by modulating at least two key signaling pathways: the soluble epoxide hydrolase (sEH) pathway and the p38 MAPK pathway.

The Soluble Epoxide Hydrolase (sEH) Signaling Pathway

Inhibition of sEH by TPPU leads to an accumulation of EETs, which then act on various downstream targets to elicit their beneficial effects. The diagram below illustrates the central role of sEH in the metabolism of arachidonic acid and the consequences of its inhibition by TPPU.

Caption: The sEH signaling pathway and its inhibition by TPPU.

The p38 MAPK Signaling Pathway

TPPU has been shown to be a dual inhibitor, also targeting the p38β isoform of mitogen-activated protein kinase. The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammation. By inhibiting p38β, TPPU can further suppress inflammatory processes.

Caption: The p38 MAPK signaling pathway and its inhibition by TPPU.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of TPPU.

In Vitro sEH Inhibition Assay

This protocol describes a method to determine the inhibitory activity of TPPU on soluble epoxide hydrolase.

Materials:

-

Recombinant human sEH

-

TPPU stock solution (in DMSO)

-

Substrate: cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNC)

-

Assay buffer: Tris-HCl (pH 7.4) containing 0.1 mg/mL BSA

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

-

Prepare serial dilutions of TPPU in assay buffer.

-

Add 2 µL of the TPPU dilutions or vehicle (DMSO) to the wells of the 96-well plate.

-

Add 100 µL of recombinant human sEH (final concentration ~1 nM) to each well.

-

Incubate the plate at 30°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the CMNC substrate (final concentration 5 µM).

-

Immediately measure the fluorescence intensity at 30-second intervals for 10-20 minutes.

-

The rate of increase in fluorescence is proportional to the sEH activity.

-

Calculate the percentage of inhibition for each TPPU concentration and determine the IC50 value by non-linear regression analysis.

In Vivo Collagen-Induced Arthritis (CIA) Model in Mice

This protocol outlines the induction of arthritis in mice and the subsequent treatment with TPPU.

Animals:

-

DBA/1J mice (male, 8-10 weeks old)

Materials:

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

TPPU

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

-

Immunization (Day 0):

-

Emulsify bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (4 mg/mL Mycobacterium tuberculosis).

-

Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

-

Booster Immunization (Day 21):

-

Emulsify bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant.

-

Inject 100 µL of the emulsion intradermally at the base of the tail.

-

-

Arthritis Assessment:

-

Begin clinical assessment of arthritis onset and severity from day 21, three times a week.

-

Score each paw on a scale of 0-4 based on the degree of inflammation, swelling, and erythema (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.

-

-

TPPU Treatment:

-

Upon the onset of clinical signs of arthritis, randomize mice into treatment and vehicle control groups.

-

Administer TPPU (e.g., 1-10 mg/kg) or vehicle orally once daily for a specified period (e.g., 14-21 days).

-

-

Outcome Measures:

-

Monitor clinical scores, paw thickness, and body weight throughout the treatment period.

-

At the end of the study, collect joint tissues for histological analysis of inflammation, cartilage destruction, and bone erosion.

-

Collect blood for analysis of inflammatory cytokines.

-

SH-SY5Y Cell Culture and Amyloid-β (Aβ) Treatment for Neuroprotection Assays

This protocol describes the culture of SH-SY5Y neuroblastoma cells, their differentiation into a neuronal phenotype, and their use in an in vitro model of Alzheimer's disease to assess the neuroprotective effects of TPPU.[3]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

DMEM/F12 medium supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

-

Retinoic acid (RA)

-

Brain-derived neurotrophic factor (BDNF)

-

Amyloid-β (1-42) peptide, oligomerized

-

TPPU

-

Cell viability assay reagent (e.g., MTT, MTS)

Procedure:

-

Cell Culture and Differentiation:

-

Culture SH-SY5Y cells in standard growth medium at 37°C in a 5% CO2 humidified incubator.

-

To induce differentiation, plate cells at a low density and treat with medium containing 10 µM retinoic acid for 5-7 days.

-

For terminal differentiation, replace the RA-containing medium with serum-free medium supplemented with 50 ng/mL BDNF for an additional 5-7 days. Differentiated cells will exhibit a neuronal morphology with extended neurites.

-

-

Aβ Treatment and Neuroprotection Assay:

-

Pre-treat the differentiated SH-SY5Y cells with various concentrations of TPPU (e.g., 0.1 to 1000 nM) for 1-2 hours.[3]

-

Add oligomerized Aβ (1-42) to the cell cultures at a final concentration of 5-10 µM.[3]

-

Incubate the cells for 24-48 hours.

-

Assess cell viability using a standard MTT or MTS assay according to the manufacturer's instructions.

-

Calculate the percentage of neuroprotection conferred by TPPU relative to the Aβ-treated control.

-

Conclusion

TPPU is a potent and well-characterized inhibitor of soluble epoxide hydrolase with additional activity against p38β MAPK. Its ability to modulate the sEH and p38 signaling pathways provides a strong mechanistic basis for its observed therapeutic effects in preclinical models of inflammatory, nociceptive, and neurodegenerative diseases. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of TPPU and other sEH inhibitors.

References

- 1. A regulatory loop involving the cytochrome P450-soluble epoxide hydrolase axis and TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static.igem.org [static.igem.org]

- 6. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 7. Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU): resulting drug levels and modulation of oxylipin pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Soluble epoxide hydrolase inhibitor mediated analgesia lacks tolerance in rat models - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of TPPU: A Potent Soluble Epoxide Hydrolase Inhibitor

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of 1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a potent and selective inhibitor of soluble epoxide hydrolase (sEH). sEH is a critical enzyme in the metabolism of endogenous anti-inflammatory and vasodilatory epoxy fatty acids (EpFAs). Its inhibition represents a promising therapeutic strategy for a range of inflammatory, cardiovascular, and neurodegenerative diseases. This document details the mechanism of action of TPPU, summarizes its key preclinical data in tabular format, provides detailed experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a core resource for researchers, scientists, and drug development professionals working with sEH inhibitors and exploring the therapeutic potential of TPPU.

Introduction

Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a crucial role in the metabolism of arachidonic acid-derived epoxyeicosatrienoic acids (EETs) and other anti-inflammatory epoxy fatty acids (EpFAs)[1]. By hydrolyzing these epoxides to their less active diol counterparts, sEH diminishes their beneficial effects, which include vasodilation, anti-inflammation, and analgesia. Consequently, the inhibition of sEH has emerged as a compelling therapeutic approach for various pathologies characterized by inflammation and vascular dysfunction.

TPPU (1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) is a potent and selective urea-based inhibitor of sEH.[2][3][4] Its development marked a significant advancement in the field due to its improved pharmacokinetic properties compared to earlier generations of sEH inhibitors.[2] TPPU has demonstrated efficacy in a wide array of preclinical models, including ischemic stroke, chronic pain, depression, arthritis, and Alzheimer's disease, highlighting its broad therapeutic potential.[5][6][7][8] This in-depth technical guide aims to provide a comprehensive resource on the discovery and development of TPPU, focusing on its pharmacological properties, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.

Mechanism of Action

TPPU exerts its therapeutic effects primarily through the potent and selective inhibition of soluble epoxide hydrolase. By binding to the active site of the sEH enzyme, TPPU prevents the hydrolysis of endogenous EpFAs, leading to their accumulation and enhanced biological activity. This, in turn, promotes vasodilation, reduces inflammation, and confers neuroprotection.

Recent studies have also suggested that the beneficial effects of TPPU may extend beyond sEH inhibition, involving the modulation of other signaling pathways, including the Aryl Hydrocarbon Receptor (AHR) and the Translocator Protein (TSPO) signaling pathways, as well as the Ca2+-calmodulin/NFATc3 pathway.[5][9]

Quantitative Data Summary

This section summarizes the key quantitative data for TPPU from various preclinical studies.

Table 1: In Vitro Potency of TPPU against Soluble Epoxide Hydrolase

| Species | IC50 (nM) | Reference(s) |

| Human | 2.1 - 45 | [4][8] |

| Monkey | 16 - 37 | [3][8][10] |

| Mouse | 1.1 - 2.8 | [2][4] |

| Rat | <50 | [8] |

| Dog | 1800 | [8] |

| Mini-pig | 220 | [8] |

Table 2: Pharmacokinetic Parameters of TPPU in Rodents

| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference(s) |

| Mouse | 0.3 mg/kg | Oral | ~150 | ~2 | 37 ± 2.5 | Not Reported | [1] |

| Rat | 0.2 mg/L in drinking water | Oral | Dose-dependent increase | Steady state after 8 days | Not Reported | Not Reported | [10][11] |

| Rat | 1 mg/L in drinking water | Oral | Dose-dependent increase | Steady state after 8 days | Not Reported | Not Reported | [10][11] |

| Rat | 5 mg/L in drinking water | Oral | Dose-dependent increase | Steady state after 8 days | Not Reported | Not Reported | [10][11] |

Note: Pharmacokinetic parameters can vary depending on the experimental conditions and analytical methods used.

Table 3: Preclinical Efficacy of TPPU in an Ischemic Stroke Model

| Animal Model | TPPU Dose | Administration Route | Key Findings | Reference(s) |

| Mouse (MCAO) | Not specified | Not specified | Significantly reduced infarct volume | [6] |

| Mouse (MCAO) | Not specified | Not specified | Promoted recovery of neurological function | [6] |

| Mouse (MCAO) | Not specified | Not specified | Reduced expression of inflammatory cytokines (IL-1β, TNF-α) | [6] |

Signaling Pathways and Experimental Workflows

Soluble Epoxide Hydrolase (sEH) Pathway

The primary mechanism of TPPU involves the inhibition of sEH, which leads to an increase in the levels of beneficial epoxy fatty acids.

Caption: TPPU inhibits sEH, increasing EET levels and promoting beneficial effects.

Aryl Hydrocarbon Receptor (AHR) and Translocator Protein (TSPO) Signaling

TPPU has been shown to exert some of its effects through the modulation of AHR and TSPO signaling, which are involved in inflammation and cellular stress responses.

Caption: TPPU modulates AHR and TSPO signaling pathways.

Ca2+-Calmodulin/NFATc3 Signaling Pathway

TPPU may influence vascular remodeling by affecting the Ca2+-calmodulin/NFATc3 signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. TPPU | CAS 1222780-33-7 | Tocris Bioscience [tocris.com]

- 5. The soluble epoxide hydrolase inhibitor TPPU improves comorbidity of chronic pain and depression via the AHR and TSPO signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (TPPU): Resulting drug levels and modulation of oxylipin pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

TPPU: A Technical Guide to its Role in Modulating Inflammatory Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a potent and selective inhibitor of soluble epoxide hydrolase (sEH). By preventing the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), TPPU effectively modulates key inflammatory signaling pathways, including NF-κB and MAPK, leading to a significant reduction in pro-inflammatory cytokine production. This document details the mechanism of action of TPPU, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the core signaling pathways and experimental workflows.

Introduction: Soluble Epoxide Hydrolase and the Role of TPPU

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory and autoimmune diseases. A key enzymatic player in the resolution of inflammation is soluble epoxide hydrolase (sEH). The sEH enzyme metabolizes endogenous anti-inflammatory lipid mediators, primarily epoxyeicosatrienoic acids (EETs), into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][2] High sEH activity, therefore, diminishes the body's natural anti-inflammatory capacity.

TPPU is a small molecule inhibitor designed to target and potently inhibit sEH.[3] By blocking sEH, TPPU stabilizes and increases the bioavailability of EETs, which in turn suppress inflammatory signaling cascades.[1][4] This mechanism has shown therapeutic potential in a variety of preclinical models of inflammatory diseases, including arthritis, neuroinflammation, and periodontitis.[1][5]

Mechanism of Action: Modulation of Core Inflammatory Pathways

The primary anti-inflammatory effect of TPPU is mediated by the accumulation of EETs, which act on downstream signaling pathways to suppress the inflammatory response.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. In an unstimulated state, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by inflammatory triggers such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.

TPPU, by increasing EET levels, intervenes in this process. EETs have been shown to inhibit the IKK complex, preventing the phosphorylation and degradation of IκBα. Consequently, NF-κB remains sequestered in the cytoplasm, and the transcription of inflammatory target genes is suppressed.

Modulation of MAPK Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways (including p38, JNK, and ERK) are another set of critical signaling cascades that regulate inflammation. These pathways are activated by cellular stress and inflammatory cytokines, leading to the activation of transcription factors like AP-1, which also drives the expression of inflammatory genes. Some evidence suggests that TPPU may also act as a dual inhibitor of sEH and p38 kinase, providing an additional layer of anti-inflammatory activity. This dual inhibition can synergistically suppress inflammatory responses in neuronal cells.

Quantitative Data Summary

The efficacy of TPPU has been quantified across various assays. The following tables summarize key findings from preclinical studies.

Table 1: Inhibitory Activity of TPPU

| Target Enzyme | Parameter | Value | Reference |

|---|

| Soluble Epoxide Hydrolase (sEH) | Ki | 0.91 nM |[3] |

Table 2: Effect of TPPU on Inflammatory Cytokine Expression (In Vitro)

| Cell Type | Stimulant | TPPU Conc. | Cytokine | Percent Reduction | Reference |

|---|---|---|---|---|---|

| Human Dental Pulp Stem Cells | LPS | 10 µM | IL-1β mRNA | Significant Inhibition | |

| Human Dental Pulp Stem Cells | LPS | 10 µM | IL-6 mRNA | Significant Inhibition | |

| HUVECs & PDLSCs (co-culture) | P. gingivalis LPS | Not Specified | IL-6 Protein | Significant Reduction | [6] |

| HUVECs & PDLSCs (co-culture) | P. gingivalis LPS | Not Specified | IL-1β Protein | Significant Reduction |[6] |

Table 3: Effect of TPPU on Inflammatory Cytokine Expression (In Vivo Models)

| Animal Model | Cytokine | Effect of TPPU Treatment | Reference |

|---|---|---|---|

| Collagen-Induced Arthritis (Mouse) | TNF-α | Decreased Expression | [2] |

| Collagen-Induced Arthritis (Mouse) | IL-1β | Decreased Expression | [2] |

| Collagen-Induced Arthritis (Mouse) | IL-6 | Decreased Expression | [2] |

| Focal Cerebral Ischemia (Rat) | IL-1β mRNA | Attenuated Increase | [7] |

| Focal Cerebral Ischemia (Rat) | TNF-α mRNA | Attenuated Increase |[7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of TPPU.

General Experimental Workflow

The following diagram outlines a typical workflow for in vitro evaluation of TPPU.

In Vitro LPS-Induced Inflammation Model

This protocol describes the stimulation of macrophage-like cells with LPS to induce an inflammatory response, which can be modulated by TPPU.

-

Cell Culture:

-

Culture RAW 264.7 or THP-1 monocytic cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]

-

Seed cells in 6-well or 12-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

-

-

Cell Treatment:

-

Pre-treat cells with desired concentrations of TPPU (e.g., 1 µM, 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with LPS (from E. coli O111:B4) at a final concentration of 100 ng/mL.[9] Include a vehicle-only control group and an LPS-only group.

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO2 incubator for a specified period (e.g., 6 hours for qPCR, 24 hours for ELISA).

-

-

Sample Collection:

-

After incubation, centrifuge the plates and collect the supernatant for cytokine analysis via ELISA. Store at -80°C.

-

Wash the remaining cells with ice-cold PBS and lyse them using an appropriate buffer (e.g., RIPA buffer for Western Blot, TRIzol for RNA extraction).

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol measures the concentration of secreted pro-inflammatory cytokines like TNF-α and IL-6 in cell culture supernatants.[10][11]

-

Plate Coating:

-

Dilute the capture antibody (e.g., anti-mouse TNF-α) in coating buffer (0.1 M carbonate-bicarbonate buffer, pH 9.5).

-

Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding ELISA plate.

-

Seal the plate and incubate overnight at 4°C.[10]

-

-

Blocking:

-

Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).

-

Add 200 µL of Blocking Buffer (e.g., PBS with 1% BSA) to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate 3 times.

-

Prepare serial dilutions of the recombinant cytokine standard (e.g., TNF-α from 2000 pg/mL to 15.6 pg/mL).

-

Add 100 µL of standards and experimental samples (supernatants) to the appropriate wells.

-

Incubate for 2 hours at room temperature.[12]

-

-

Detection:

-

Wash the plate 4 times.

-

Add 100 µL of biotinylated detection antibody (e.g., anti-mouse TNF-α-biotin) to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate 4 times.

-

Add 100 µL of Streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature, protected from light.[12]

-

-

Development and Reading:

-

Wash the plate 5 times.

-

Add 100 µL of TMB Substrate Solution to each well and incubate until a color change is observed (approx. 15-20 minutes).

-

Add 50 µL of Stop Solution (e.g., 2 N H2SO4) to each well.

-

Read the absorbance at 450 nm using a microplate reader.[12]

-

Western Blot for NF-κB Pathway Proteins

This protocol is for detecting changes in the phosphorylation and degradation of key NF-κB pathway proteins.

-

Protein Quantification:

-

Determine the protein concentration of cell lysates using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Load samples onto a 10-12% polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane for 1 hour at room temperature in Blocking Buffer (5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-p65, anti-IκBα, anti-β-actin) overnight at 4°C with gentle agitation.

-

Wash the membrane 3 times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane 3 times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD imager or X-ray film.

-

Quantitative PCR (qPCR) for Inflammatory Gene Expression

This protocol quantifies the mRNA levels of inflammatory genes.[13]

-

RNA Extraction:

-

Homogenize cell lysates in TRIzol reagent.

-

Perform phase separation using chloroform and precipitate the RNA from the aqueous phase using isopropanol.

-

Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.[13]

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

-

-

qPCR Reaction:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., Tnf, Il6, Il1b) and a housekeeping gene (e.g., Gapdh), and a SYBR Green qPCR master mix.

-

Perform the qPCR using a thermal cycler with a program typically consisting of:

-

Initial denaturation (e.g., 95°C for 5 min).

-

40 cycles of: Denaturation (95°C for 30 s), Annealing (58-62°C for 30 s), and Extension (72°C for 30 s).

-

-

-

Data Analysis:

-

Analyze the results using the comparative CT (ΔΔCT) method to determine the fold change in gene expression relative to the control group.

-

Conclusion

TPPU is a powerful research tool and a promising therapeutic candidate that targets soluble epoxide hydrolase to bolster the body's endogenous anti-inflammatory mechanisms. Its ability to inhibit the NF-κB pathway by stabilizing EETs leads to a marked reduction in the expression of key pro-inflammatory cytokines. The protocols and data presented in this guide provide a comprehensive framework for researchers to investigate and leverage the anti-inflammatory properties of TPPU in various disease models. Further exploration of its effects on the MAPK pathway and other inflammatory signaling networks will continue to elucidate its full therapeutic potential.

References

- 1. novamedline.com [novamedline.com]

- 2. Stability of cytokine, cellular and clinical response to the intravenous LPS challenge repeated after one year: a healthy volunteer trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Reproducibility of LPS-Induced ex vivo Cytokine Response of Healthy Volunteers Using a Whole Blood Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mpbio.com [mpbio.com]

- 11. resources.rndsystems.com [resources.rndsystems.com]

- 12. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]

- 13. mdpi.com [mdpi.com]

TPPU: A Dual Inhibitor of Soluble Epoxide Hydrolase (sEH) and p38 Mitogen-Activated Protein Kinase (MAPK)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea, commonly known as TPPU, has emerged as a significant small molecule inhibitor in preclinical research, demonstrating potent and selective dual inhibition of two key enzymes implicated in inflammatory and neurodegenerative disease pathways: soluble epoxide hydrolase (sEH) and p38 mitogen-activated protein kinase (MAPK).[1][2] This technical guide provides a comprehensive overview of TPPU, focusing on its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualization of the relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies targeting inflammation and neurodegeneration.

Data Presentation: Quantitative Inhibitory Activity of TPPU

The inhibitory potency of TPPU against both sEH and p38 kinase has been quantified in various studies. The following tables summarize the key quantitative data for easy comparison.

Table 1: Inhibitory Activity of TPPU against Soluble Epoxide Hydrolase (sEH)

| Species | IC50 (nM) |

| Human | 4.5 ± 0.3 |

| Mouse | 3.1 ± 0.2 |

| Rat | 4.1 ± 0.3 |

Data presented as mean ± standard error of the mean (SEM). IC50 values represent the concentration of TPPU required to inhibit 50% of the enzyme's activity.

Table 2: Inhibitory Activity and Selectivity of TPPU against p38 MAPK Isoforms and Other Kinases

| Kinase | IC50 (nM) | Percent Inhibition at 1 µM TPPU |

| p38α | > 10,000 | Not significant |

| p38β | 270 | 64% |

| p38γ | 890 | 51% |

| p38δ | > 10,000 | Not significant |

| GSK-3β | > 10,000 | Weak inhibition |

| AMPKA2 | > 10,000 | Weak inhibition |

| CK1α1 | > 10,000 | Weak inhibition |

Data highlights TPPU's selectivity for p38β and p38γ isoforms.

Signaling Pathways and Mechanism of Action

TPPU exerts its therapeutic effects by modulating two distinct signaling pathways. The inhibition of sEH increases the bioavailability of anti-inflammatory epoxyeicosatrienoic acids (EETs), while the inhibition of p38β MAPK mitigates downstream inflammatory and stress responses.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of TPPU are provided below.

1. Soluble Epoxide Hydrolase (sEH) Inhibition Assay

-

Principle: This assay measures the enzymatic activity of sEH by monitoring the conversion of a substrate to its diol product. The inhibitory effect of TPPU is determined by quantifying the reduction in product formation.

-

Reagents:

-

Recombinant human or rodent sEH

-

Substrate: [3H]-trans-diphenylpropene oxide ([3H]-t-DPPO)

-

Buffer: Sodium phosphate buffer (100 mM, pH 7.4) containing 0.1 mg/mL bovine serum albumin (BSA)

-

TPPU stock solution (in DMSO)

-

Scintillation fluid

-

-

Procedure:

-

Prepare serial dilutions of TPPU in DMSO.

-

In a microcentrifuge tube, combine the sEH enzyme and TPPU (or vehicle control) in the reaction buffer.

-

Pre-incubate the mixture for 5 minutes at 30°C.

-

Initiate the reaction by adding the [3H]-t-DPPO substrate.

-

Incubate the reaction for 30 minutes at 30°C.

-

Terminate the reaction by adding methanol.

-

Extract the radioactive diol product using an organic solvent (e.g., isooctane).

-

Quantify the radioactivity of the product in the aqueous phase using a scintillation counter.

-

Calculate the percentage of inhibition for each TPPU concentration and determine the IC50 value by non-linear regression analysis.

-

2. p38 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

-

Principle: This assay quantifies p38 kinase activity by measuring the amount of ADP produced during the phosphorylation of a substrate. The luminescent signal is inversely proportional to the amount of ADP, and therefore, kinase activity.

-

Reagents:

-

Recombinant human p38 MAPK isoforms (α, β, γ, δ)

-

Substrate (e.g., myelin basic protein)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

TPPU stock solution (in DMSO)

-

-

Procedure:

-

Prepare serial dilutions of TPPU in DMSO.

-

In a white-bottom 96-well plate, add the p38 kinase, substrate, and TPPU (or vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for 1 hour.

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition and IC50 values.

-

3. Cellular Assays in an Alzheimer's Disease Model (Differentiated SH-SY5Y Cells)

-

Cell Culture and Differentiation:

-

Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

To induce differentiation, plate the cells at a low density and treat with 10 µM retinoic acid in a reduced serum medium (e.g., 1% FBS) for 5-7 days.

-

-

Amyloid-β (Aβ) Oligomer Preparation and Treatment:

-

Dissolve synthetic Aβ42 peptide in hexafluoroisopropanol (HFIP) and evaporate the solvent to generate a peptide film.

-

Resuspend the film in DMSO to create a stock solution.

-

Dilute the stock solution in serum-free cell culture medium and incubate at 4°C for 24 hours to form oligomers.

-

Treat differentiated SH-SY5Y cells with Aβ42 oligomers (typically 1-5 µM) for 24-48 hours to induce neurotoxicity.

-

-

Cell Viability (MTS Assay):

-

After treatment with Aβ42 oligomers and/or TPPU, add MTS reagent to the cell culture wells.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.

-

-

Neurite Outgrowth Assay:

-

Capture images of the differentiated cells using a phase-contrast microscope.

-

Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

-

-

Tau Hyperphosphorylation (ELISA):

-

Lyse the treated cells and collect the protein extracts.

-

Use a commercially available ELISA kit specific for phosphorylated tau (e.g., at serine 396) to quantify the levels of hyperphosphorylated tau in the cell lysates.

-

-

NF-κB Activation (Immunofluorescence):

-

Fix and permeabilize the treated cells.

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

-

Visualize the subcellular localization of p65 using a fluorescence microscope. Nuclear translocation of p65 indicates NF-κB activation.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of TPPU in a cellular model of Alzheimer's disease.

TPPU stands out as a valuable research tool and a potential therapeutic lead due to its dual inhibitory action on sEH and p38β MAPK. This unique pharmacological profile allows for the simultaneous modulation of two critical pathways involved in inflammation and neurodegeneration. The data and protocols presented in this guide offer a comprehensive resource for scientists working to further elucidate the therapeutic potential of TPPU and similar dual-target inhibitors.

References

Methodological & Application

Application Notes and Protocols for TPPU in a Collagen-Induced Arthritis (CIA) Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N-(p-Amylcinnamoyl)anthranilic acid (TPPU), a potent soluble epoxide hydrolase (sEH) inhibitor, in a pre-clinical mouse model of rheumatoid arthritis. The protocols detailed below cover the induction of collagen-induced arthritis (CIA), administration of TPPU, and subsequent analytical methods to evaluate its therapeutic efficacy.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disorder characterized by persistent synovial inflammation, leading to joint destruction.[1][2][3] The collagen-induced arthritis (CIA) model in mice is a widely used and well-established animal model that shares many pathological and immunological features with human RA, making it an ideal system for evaluating novel therapeutic agents.[3][4]

TPPU is a small molecule inhibitor of soluble epoxide hydrolase (sEH). This enzyme degrades naturally occurring anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[1][4] By inhibiting sEH, TPPU increases the bioavailability of EETs, thereby reducing inflammation and pain.[1][4][5] Studies have demonstrated that TPPU administration in the CIA model can ameliorate disease severity by modulating T-cell responses, specifically by suppressing pro-inflammatory Th1 and Th17 cells and promoting the expansion of anti-inflammatory regulatory T cells (Tregs).[1][5]

These protocols provide a detailed framework for researchers to investigate the therapeutic potential of TPPU in a CIA model.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in DBA/1J Mice

This protocol describes the induction of arthritis using bovine type II collagen in genetically susceptible DBA/1J mice.

Materials:

-

Male DBA/1J mice (8-10 weeks old)

-

Bovine type II collagen solution (2 mg/mL in 0.05 M acetic acid)

-

Complete Freund's Adjuvant (CFA) containing 1 mg/mL Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

Syringes and needles

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

Procedure:

-

Primary Immunization (Day 0):

-

Prepare an emulsion of equal volumes of bovine type II collagen solution and CFA. The emulsion should be stable and not separate upon standing.

-

Anesthetize the mice.

-

Inject 100 µL of the emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of equal volumes of bovine type II collagen solution and IFA.

-

Anesthetize the mice.

-

Inject 100 µL of the emulsion intradermally at a site near the primary injection.

-

-

Monitoring:

-

Begin monitoring mice for the onset of arthritis around day 24.

-

Clinically score the mice for signs of arthritis 3-4 times per week.

-

TPPU Administration

TPPU is typically administered orally on a daily basis, starting from the day of the booster immunization or at the onset of clinical signs of arthritis.

Materials:

-

TPPU (N-(p-Amylcinnamoyl)anthranilic acid)

-

Vehicle (e.g., PEG400 or corn oil)

-

Oral gavage needles

Procedure:

-

Prepare a stock solution of TPPU in the chosen vehicle at a concentration suitable for a 10 mg/kg dosage.

-

From Day 21 (or at the onset of arthritis), administer TPPU or vehicle to the respective groups of mice via oral gavage daily.

-

Continue daily administration until the end of the study (typically around day 35-42 post-primary immunization).

Clinical Assessment of Arthritis

The severity of arthritis is evaluated using a standardized scoring system.

Procedure:

-

Visually inspect each paw of the mouse.

-

Assign a score to each paw based on the following scale:

-

0 = No evidence of erythema or swelling.

-

1 = Erythema and mild swelling confined to the tarsals or ankle joint.

-

2 = Erythema and mild swelling extending from the ankle to the tarsals.

-

3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.

-

4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.

-

-

The maximum score per mouse is 16 (4 points for each of the 4 paws).

-

Paw thickness can also be measured using a digital caliper as a quantitative measure of inflammation.

Histological Analysis of Joints

Histological examination of the joints is performed at the end of the study to assess the extent of inflammation, cartilage destruction, and bone erosion.

Materials:

-

10% neutral buffered formalin

-

Decalcifying solution (e.g., 5% formic acid or EDTA solution)

-

Paraffin

-

Microtome

-

Glass slides

-

Hematoxylin and Eosin (H&E) stain

-

Safranin O-Fast Green stain

Procedure:

-

At the end of the experiment, euthanize the mice and dissect the hind paws and knee joints.

-

Fix the joints in 10% neutral buffered formalin for 24-48 hours.

-

Decalcify the tissues in a suitable decalcifying solution until the bones are soft.

-

Process the tissues and embed them in paraffin.

-

Section the paraffin blocks at 5 µm thickness and mount on glass slides.

-

Stain sections with H&E to visualize inflammation (e.g., synovial hyperplasia and inflammatory cell infiltration).

-

Stain sections with Safranin O-Fast Green to assess cartilage damage (loss of proteoglycans).

-

Score the histological sections for inflammation, pannus formation, cartilage damage, and bone erosion using a semi-quantitative scoring system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Profiling

ELISA is used to quantify the levels of pro- and anti-inflammatory cytokines in the serum or in supernatants from cultured splenocytes.

Materials:

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ, IL-17, IL-10)

-

Microplate reader

-

Blood collection tubes

-

Spleen homogenization buffer

Procedure:

-

Serum Collection: At the time of euthanasia, collect blood via cardiac puncture and allow it to clot. Centrifuge to separate the serum and store at -80°C.

-

Splenocyte Culture:

-

Aseptically remove the spleen and prepare a single-cell suspension.

-

Culture the splenocytes in the presence or absence of type II collagen (100 µg/mL) for 48-72 hours.

-

Collect the culture supernatants.

-

-

ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.

Western Blot Analysis for sEH Expression

Western blotting can be used to determine the protein levels of soluble epoxide hydrolase in joint tissues.

Materials:

-

Joint tissue homogenates

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer membrane (PVDF or nitrocellulose)

-

Primary antibody against sEH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Homogenize joint tissues in lysis buffer and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibody against sEH.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Real-Time PCR (RT-PCR) for Gene Expression Analysis

RT-PCR is used to measure the mRNA expression of key transcription factors and cytokines associated with Th1, Th17, and Treg cell lineages in splenocytes or joint tissues.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

RT-PCR master mix

-

Primers for target genes (e.g., T-bet, RORγt, Foxp3, IFN-γ, IL-17, IL-10) and a housekeeping gene (e.g., GAPDH or β-actin)

-

Real-time PCR system

Procedure:

-

Isolate total RNA from splenocytes or joint tissues.

-

Synthesize cDNA from the extracted RNA.

-

Perform real-time PCR using specific primers for the target genes.

-

Analyze the relative gene expression using the ΔΔCt method.

Data Presentation

Quantitative data from the above experiments should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: Clinical Score and Paw Thickness

| Treatment Group | Mean Clinical Score (± SEM) | Mean Paw Thickness (mm ± SEM) |

| Naive | ||

| CIA + Vehicle | ||

| CIA + TPPU (10 mg/kg) |

Table 2: Serum Cytokine Levels (pg/mL)

| Treatment Group | TNF-α (± SEM) | IL-6 (± SEM) | IL-1β (± SEM) | IL-10 (± SEM) |

| Naive | ||||

| CIA + Vehicle | ||||

| CIA + TPPU (10 mg/kg) |

Table 3: Relative mRNA Expression in Splenocytes

| Treatment Group | T-bet (fold change ± SEM) | RORγt (fold change ± SEM) | Foxp3 (fold change ± SEM) |

| Naive | |||

| CIA + Vehicle | |||

| CIA + TPPU (10 mg/kg) |

Visualizations

Signaling Pathway of TPPU Action

Caption: Mechanism of TPPU as a soluble epoxide hydrolase (sEH) inhibitor.

Experimental Workflow for TPPU in CIA Model

Caption: Experimental workflow for evaluating TPPU in the CIA model.

T-Cell Differentiation Pathway Modulation by TPPU

Caption: TPPU modulates T-cell differentiation in the CIA model.

References

Application Notes and Protocols: Utilizing TPPU to Study Neuroprotective Effects in Alzheimer's Disease Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea), a potent soluble epoxide hydrolase (sEH) inhibitor, to investigate neuroprotective effects in cell culture models of Alzheimer's disease. The provided protocols are based on established methodologies and offer a framework for assessing the therapeutic potential of TPPU.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal death.[1][2] Neuroinflammation is also a critical component in the pathogenesis of AD.[3][4] TPPU has emerged as a promising neuroprotective agent due to its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory epoxy fatty acids (EpFAs).[3][5] By inhibiting sEH, TPPU increases the bioavailability of EpFAs, which in turn can mitigate neuroinflammation and exert protective effects on neurons.[3][4] Furthermore, TPPU has been identified as a dual inhibitor of both sEH and p38β kinase, another key regulator of inflammatory pathways.[6] This dual-action mechanism makes TPPU a compelling candidate for therapeutic intervention in AD.[6]

Key Mechanisms of TPPU Neuroprotection

TPPU exerts its neuroprotective effects through multiple signaling pathways:

-

Inhibition of Soluble Epoxide Hydrolase (sEH): TPPU blocks the activity of sEH, leading to an increase in the levels of neuroprotective epoxyeicosatrienoic acids (EETs).[3][7]

-

Anti-inflammatory Action: By preserving EETs, TPPU reduces neuroinflammation. This is achieved in part by inhibiting the activation and nuclear translocation of NF-κB, a master regulator of inflammatory responses.[6][7] TPPU has been shown to downregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8]

-

Reduction of Tau Hyperphosphorylation: TPPU can alleviate tau hyperphosphorylation, a key pathological hallmark of AD.[6][9] This effect is potentially mediated through the regulation of the PI3K/Akt/GSK-3β signaling pathway.[9]

-

Mitigation of Amyloid-β Neurotoxicity: TPPU protects neuronal cells from Aβ-induced cytotoxicity, mitochondrial dysfunction, and apoptosis.[6][7]

-

Dual Inhibition of p38β Kinase: TPPU also inhibits p38β kinase, which is involved in inflammatory signaling pathways, contributing to its overall anti-neuroinflammatory effects.[6]

Experimental Protocols

Detailed methodologies for key experiments to assess the neuroprotective effects of TPPU in Alzheimer's cell culture models are provided below.

Cell Culture and Treatment

Objective: To establish and maintain a relevant cell culture model of Alzheimer's disease and to treat the cells with TPPU and Aβ oligomers.

Materials:

-

SH-SY5Y human neuroblastoma cell line (ATCC CRL-2266)

-

DMEM/F12 media

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Retinoic acid

-

Poly-D-lysine

-

Amyloid-β (Aβ) peptides (e.g., Aβ42 or Aβ25-35)

-

TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea)

-

Cell culture plates (96-well, 24-well, 6-well)

Protocol:

-

Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[6]

-

Differentiation: For neuronal differentiation, seed the cells on poly-D-lysine coated plates and treat with 10 µM retinoic acid in a reduced serum media (1% FBS).[6] Differentiated cells will exhibit a more neuron-like morphology.

-

Aβ Preparation: Prepare Aβ oligomers according to established protocols. Typically, this involves dissolving the peptide in a suitable solvent (e.g., HFIP) and then evaporating the solvent and resuspending in culture medium to allow for oligomerization.

-

TPPU Treatment: Prepare stock solutions of TPPU in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in the cell culture medium.

-

Experimental Treatment:

-

Pre-treat the differentiated SH-SY5Y cells with varying concentrations of TPPU (e.g., 0.1 nM to 1000 nM) for 1 hour.[6]

-

Following pre-treatment, add Aβ oligomers (e.g., 5-10 µM Aβ42 or Aβ25-35) to the cell culture medium and co-incubate for the desired duration (e.g., 24-72 hours).[6][7]

-

Include appropriate controls: vehicle-treated cells, cells treated with Aβ alone, and cells treated with TPPU alone.

-

Cell Viability Assay (MTT Assay)

Objective: To quantify the protective effect of TPPU against Aβ-induced cytotoxicity.

Materials:

-

Treated cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

After the treatment period, add MTT solution to each well of the 96-well plate and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Mitochondrial Membrane Potential Assay (JC-10 Assay)

Objective: To assess the effect of TPPU on Aβ-induced mitochondrial dysfunction.

Materials:

-

Treated cells in a 96-well plate

-

JC-10 dye

-

Fluorescence microplate reader

Protocol:

-

Following treatment, remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

-

Add JC-10 dye solution to each well and incubate at 37°C for 30 minutes.

-

Measure the fluorescence intensity at two wavelengths:

-

Red fluorescence (aggregates in healthy mitochondria) at Ex/Em = 540/590 nm.

-

Green fluorescence (monomers in depolarized mitochondria) at Ex/Em = 490/525 nm.

-

-

The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential. A decrease in this ratio suggests mitochondrial depolarization.

NF-κB Nuclear Translocation Assay

Objective: To determine if TPPU inhibits the Aβ-induced activation and nuclear translocation of NF-κB.

Materials:

-

Treated cells

-

Nuclear extraction kit

-

NF-κB p65 transcription factor assay kit (e.g., TransAM™ NF-κB kit)

-

BCA protein assay kit

Protocol:

-

After treatment, harvest the cells and perform nuclear extraction according to the manufacturer's protocol.

-

Measure the protein concentration of the nuclear extracts using the BCA assay.

-

Use an NF-κB p65 transcription factor assay kit to quantify the amount of activated NF-κB in the nuclear extracts. This is typically an ELISA-based assay that measures the binding of NF-κB to a specific DNA sequence.

-

Normalize the results to the total protein concentration of the nuclear extracts.

Western Blot Analysis for Tau Phosphorylation

Objective: To evaluate the effect of TPPU on the phosphorylation of tau protein at specific sites.

Materials:

-

Treated cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)